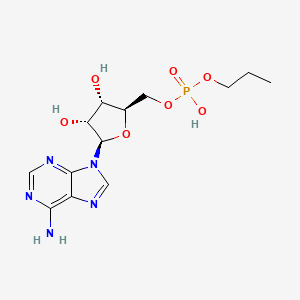
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide, also known as CX614, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in the late 1990s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide involves its binding to a specific site on AMPA receptors, known as the allosteric site. This binding enhances the activity of the receptors, leading to increased synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide can enhance long-term potentiation (LTP), a process that is critical for learning and memory. 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is its ability to enhance LTP, which makes it a valuable tool for studying the mechanisms underlying learning and memory processes. However, one limitation of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, which could have applications in healthy individuals as well as those with cognitive impairments. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide on AMPA receptors and synaptic plasticity.
Synthesis Methods
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form 2-chlorobenzohydroxamic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-chlorobenzohydroxamate, which is subsequently reacted with cyclohexylamine to form 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide.
Scientific Research Applications
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide has been studied extensively for its potential applications in scientific research. One of the most well-known applications of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is its use as a positive allosteric modulator of AMPA receptors in the brain. This means that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide can enhance the activity of these receptors, which are involved in learning and memory processes.
properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-14-9-5-4-8-13(14)17-20-16(23-21-17)11-10-15(22)19-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGUDEYNSIXXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)


![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)

![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)





